N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide
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Overview
Description
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a chemical compound with a complex structure that includes a quinoline ring and a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenoxyacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydroxyquinoline derivatives .
Scientific Research Applications
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the phenoxyacetamide group can interact with proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
- 2-oxo-1,2,3,4-tetrahydropyrimidines
Uniqueness
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is unique due to the presence of both a quinoline ring and a phenoxyacetamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity .
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-9-6-12-10-13(7-8-15(12)19-16)18-17(21)11-22-14-4-2-1-3-5-14/h1-5,7-8,10H,6,9,11H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGPXXRDKSKTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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